Cas no 497165-44-3 (Cyclohexanol, 2-(4-chlorophenyl)-, (1R,2S)-rel-)

Cyclohexanol, 2-(4-chlorophenyl)-, (1R,2S)-rel- structure
497165-44-3 structure
Product Name:Cyclohexanol, 2-(4-chlorophenyl)-, (1R,2S)-rel-
CAS No:497165-44-3
MF:C12H15ClO
MW:210.699902772903
CID:1529952
PubChem ID:94503734
Update Time:2025-04-21

Cyclohexanol, 2-(4-chlorophenyl)-, (1R,2S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 2-(4-chlorophenyl)-, (1R,2S)-rel-
    • EN300-245815
    • rac-(1r,2s)-2-(4-chlorophenyl)cyclohexan-1-ol
    • AKOS034810142
    • G47181
    • 497165-44-3
    • (1R,2S)-2-(4-Chlorophenyl)cyclohexanol
    • 557088-90-1
    • Z2235790507
    • (1R,2S)-2-(4-CHLOROPHENYL)CYCLOHEXAN-1-OL
    • Inchi: 1S/C12H15ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1
    • InChI Key: IJTCXAWGMMJYLJ-NWDGAFQWSA-N
    • SMILES: ClC1C=CC(=CC=1)[C@@H]1CCCC[C@H]1O

Computed Properties

  • Exact Mass: 210.0811428g/mol
  • Monoisotopic Mass: 210.0811428g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 20.2Ų

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